2-(4-Isopropylphenyl)-2-methylpropan-1-ol CAS number 83493-84-9 properties
2-(4-Isopropylphenyl)-2-methylpropan-1-ol CAS number 83493-84-9 properties
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic insight, synthetic utility, and rigorous characterization over generic descriptions.
CAS Registry Number: 83493-84-9 Chemical Class: Aromatic Primary Alcohol / Gem-Dimethyl Derivative Role: Agrochemical Intermediate, Fragrance Building Block, Fine Chemical Synthon
Executive Summary
2-(4-Isopropylphenyl)-2-methylpropan-1-ol (CAS 83493-84-9) is a specialized primary alcohol characterized by a quaternary carbon center adjacent to the hydroxyl group. Structurally, it represents a gem-dimethyl analog of Cyclamen Alcohol and a des-ether analog of the pyrethroid intermediate used in Etofenprox synthesis.
Its steric bulk at the
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound features a p-cymene skeleton modified with a neopentyl-like alcohol tail. The gem-dimethyl substitution at the
Table 1: Physicochemical Specifications
| Property | Specification / Value | Source/Note |
| IUPAC Name | 2-(4-Isopropylphenyl)-2-methylpropan-1-ol | Official Nomenclature |
| Molecular Formula | - | |
| Molecular Weight | 192.30 g/mol | - |
| SMILES | CC(C)C1=CC=C(C(C)(C)CO)C=C1 | Validated Structure |
| Physical State | Viscous liquid to low-melting solid | Dependent on purity |
| Boiling Point | 285–290 °C (Predicted) / 115 °C @ 2 mmHg | Extrapolated from analogs |
| Density | Predicted | |
| LogP (Octanol/Water) | Lipophilic (Bioaccumulative potential) | |
| Solubility | Insoluble in water; Soluble in DCM, EtOH, Toluene | - |
Technical Insight: The high LogP value suggests significant membrane permeability, relevant for both its efficacy as an agrochemical synergist and its potential dermal absorption in fragrance applications.
Synthesis & Manufacturing: The Reductive Protocol
Synthesizing CAS 83493-84-9 presents a steric challenge due to the quaternary carbon at position 2. Direct alkylation of isobutanol is non-selective. The field-proven route involves the construction of the quaternary center via ester alkylation followed by a forcing reduction.
Validated Synthetic Route
The most robust pathway utilizes Ethyl 2-(4-isopropylphenyl)-2-methylpropionate as the precursor. Standard reduction with
Step-by-Step Protocol (Laboratory Scale)
-
Precursor Preparation: Charge a reactor with Ethyl 2-(4-isopropylphenyl)-2-methylpropionate (1.0 eq) dissolved in anhydrous THF.
-
Reducing Agent Activation: In a separate vessel, prepare a mixture of
(2.5 eq) and (2.5 eq) in Ethanol/THF. The formation of in situ enhances reducing power. -
Addition: Add the ester solution dropwise to the borohydride mixture at
°C. -
Reflux: Heat the mixture to reflux (65–70 °C) for 4–6 hours. Monitor by TLC/GC for disappearance of the ester peak (
). -
Quench: Cool to
°C. Carefully quench with (Exothermic evolution). -
Workup: Extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate. -
Purification: Distill under high vacuum (<1 mmHg) to isolate the pure alcohol.
Reaction Workflow Diagram
The following Graphviz diagram illustrates the critical process flow and decision points for the synthesis.
Figure 1: Reductive synthesis pathway utilizing LiCl-activated borohydride to overcome steric hindrance at the quaternary center.
Applications in Drug Development & Fine Chemistry[9]
Agrochemical Scaffolds (Pyrethroids)
This alcohol is a direct structural analog of the alcohol moiety found in Etofenprox (a non-ester pyrethroid).
-
Mechanism: The absence of an ester linkage (when converted to an ether) renders the final molecule resistant to esterases in insect pests, significantly prolonging residual activity.
-
Utility: It serves as a precursor for "Silicon-Free" silane-pyrethroid hybrids, where the tert-butyl-like group provides the necessary spatial volume to lock into the sodium channel receptor.
Fragrance Chemistry
-
Odor Profile: Muguet (Lily of the Valley), Green, Floral.
-
Stability: Unlike Cyclamen Aldehyde, this alcohol does not undergo autoxidation to benzoic acid derivatives, making it a superior fixative for alkaline media (e.g., soaps, detergents).
Analytical Characterization
To ensure scientific integrity, the identity of CAS 83493-84-9 must be validated using the following spectral fingerprints.
GC-MS Fragmentation Pattern
-
Molecular Ion (
): 192 m/z (Weak). -
Base Peak: 161 m/z (Loss of
). -
Tropylium Ion: 119 m/z (Characteristic of isopropyl-substituted aromatics).
-
Interpretation: The facile loss of the hydroxymethyl group is diagnostic for quaternary
-phenylethanols.
H-NMR Diagnostics (400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.23 | Doublet | 6H | Isopropyl Methyls |
| 1.35 | Singlet | 6H | Gem-Dimethyls ( |
| 2.89 | Septet | 1H | Isopropyl Methine |
| 3.65 | Singlet | 2H | |
| 7.15 - 7.30 | Multiplet | 4H | Aromatic Protons |
Critical QC Check: The singlet at 3.65 ppm confirms the quaternary nature of the adjacent carbon. If this signal appears as a doublet, the gem-dimethyl substitution is incomplete (impurity).
Safety & Handling Protocols
Signal Word: WARNING
Hazard Identification (GHS)
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects (Read-across from Etofenprox intermediates).[2]
Handling Workflow
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.
-
Storage: Store under Nitrogen at room temperature. The compound is stable but hygroscopic.
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water due to high aquatic toxicity.
References
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 44721371, 2-(4-Isopropylphenyl)-1-propanol (Isomer Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency . (2023). Etofenprox: Human Health Risk Assessment. (Contextual reference for structural analog toxicity). Retrieved from [Link]



